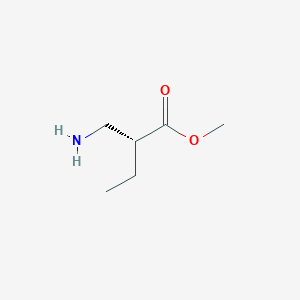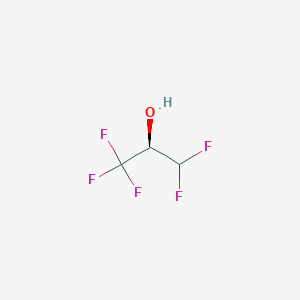
(S)-1,1,1,3,3-Pentafluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1,1,1,3,3-Pentafluoropropan-2-ol is a chiral fluorinated alcohol with the molecular formula C3H3F5O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,1,1,3,3-Pentafluoropropan-2-ol typically involves the fluorination of appropriate precursors. One common method is the asymmetric reduction of 1,1,1,3,3-Pentafluoroacetone using chiral catalysts. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands to ensure the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced separation techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1,1,1,3,3-Pentafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentafluoropropanoic acid, while substitution reactions can produce various fluorinated ethers or esters.
Applications De Recherche Scientifique
(S)-1,1,1,3,3-Pentafluoropropan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those requiring fluorinated motifs for improved bioavailability and metabolic stability.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (S)-1,1,1,3,3-Pentafluoropropan-2-ol involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions are often studied using computational and experimental methods to elucidate the pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3-Pentafluoropropan-2-one: A ketone analog with similar fluorinated properties.
1,1,1,3,3-Pentafluoropropane: A hydrocarbon with a similar carbon-fluorine framework.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with comparable reactivity.
Uniqueness
(S)-1,1,1,3,3-Pentafluoropropan-2-ol stands out due to its chiral nature and the presence of five fluorine atoms, which impart unique chemical and physical properties. These properties make it particularly valuable in applications requiring high specificity and stability.
Propriétés
Formule moléculaire |
C3H3F5O |
|---|---|
Poids moléculaire |
150.05 g/mol |
Nom IUPAC |
(2S)-1,1,1,3,3-pentafluoropropan-2-ol |
InChI |
InChI=1S/C3H3F5O/c4-2(5)1(9)3(6,7)8/h1-2,9H/t1-/m0/s1 |
Clé InChI |
VXUKYFZHHFQCTQ-SFOWXEAESA-N |
SMILES isomérique |
[C@H](C(F)F)(C(F)(F)F)O |
SMILES canonique |
C(C(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)

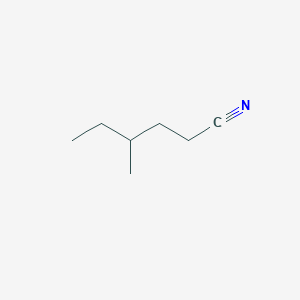
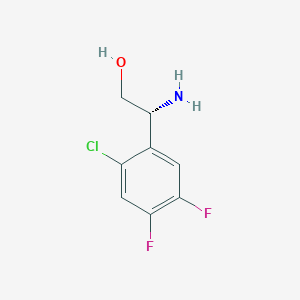
![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)
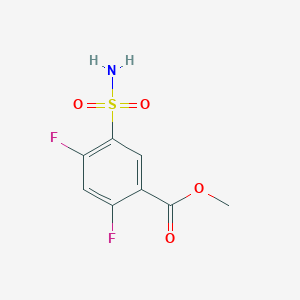
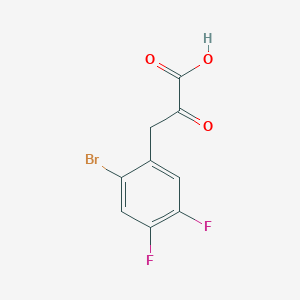
![3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13613037.png)
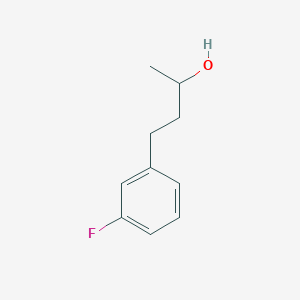

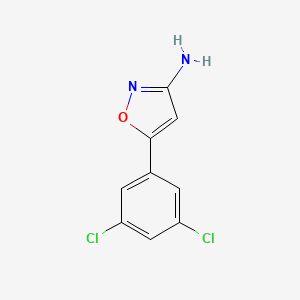
aminehydrochloride](/img/structure/B13613054.png)

